molecular formula C17H12BrN5 B12479281 4-Amino-2-(3-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

4-Amino-2-(3-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

Cat. No.: B12479281
M. Wt: 366.2 g/mol
InChI Key: ZLVINMQBJUUHHA-UHFFFAOYSA-N
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Description

13-amino-11-(3-bromophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-amino-11-(3-bromophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the amino and bromophenyl groups. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

13-amino-11-(3-bromophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the tricyclic structure or the bromophenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

13-amino-11-(3-bromophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-amino-11-(3-bromophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-amino-11-(3-bromophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile is unique due to its specific tricyclic structure and the presence of both amino and bromophenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C17H12BrN5

Molecular Weight

366.2 g/mol

IUPAC Name

4-amino-2-(3-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

InChI

InChI=1S/C17H12BrN5/c18-11-5-3-4-10(8-11)15-12(9-19)16(20)23-14-7-2-1-6-13(14)21-17(23)22-15/h1-8,15H,20H2,(H,21,22)

InChI Key

ZLVINMQBJUUHHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C(N3)C4=CC(=CC=C4)Br)C#N)N

Origin of Product

United States

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